![molecular formula C16H8Cl2F3NO2 B2790851 4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone CAS No. 303997-73-1](/img/structure/B2790851.png)
4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone (4CP3CTFP) is a synthetic compound with a wide range of applications in the scientific and medical fields. It is a member of the furanone family, which consists of compounds that have a five-membered ring containing one oxygen atom and four carbon atoms. 4CP3CTFP is produced by a reaction between 4-chlorophenol and 3-chloro-5-(trifluoromethyl)-2-pyridine in a solvent such as dichloromethane. It is a colorless solid with a molecular weight of 296.5 g/mol, a melting point of 83-85 °C, and a boiling point of 180-182 °C.
Mécanisme D'action
4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone is a synthetic compound that acts as an inhibitor of enzymes. It binds to the active site of the enzyme and blocks the binding of the substrate, preventing the enzyme from catalyzing the reaction. This inhibition of enzyme activity is reversible and can be overcome by increasing the concentration of the substrate.
Biochemical and Physiological Effects
4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone has been used to study the biochemical and physiological effects of enzyme inhibition. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, it has been shown to affect the metabolism of neurotransmitters, hormones, and other biologically active molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone has several advantages for laboratory experiments. It is a synthetic compound, so it is easy to synthesize and is relatively inexpensive. Additionally, it is a reversible inhibitor, so it can be used to study the effects of enzyme inhibition without permanently blocking the enzyme's activity. However, it is important to note that 4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone is a relatively weak inhibitor and its effects may not be as strong as those of other inhibitors.
Orientations Futures
The use of 4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone has potential applications in the development of new drugs and treatments. It could be used to study the effects of enzyme inhibition on the metabolism of various molecules, such as neurotransmitters and hormones. Additionally, it could be used to study the effect of enzyme inhibition on the regulation of gene expression and signal transduction. Finally, it could be used to study the effects of enzyme inhibition on the structure and function of proteins.
Méthodes De Synthèse
The synthesis of 4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone is a two-step reaction. The first step involves the reaction between 4-chlorophenol and 3-chloro-5-(trifluoromethyl)-2-pyridine in a solvent such as dichloromethane. The reaction is carried out at room temperature and the product is a white solid. The second step involves the reaction of the product with sodium hydroxide in a solvent such as water. This reaction is also carried out at room temperature and the product is a colorless solid.
Applications De Recherche Scientifique
4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone has been used in numerous scientific research applications. It has been used in the study of the structure and function of proteins, as well as in the study of enzyme kinetics and the regulation of metabolic pathways. Additionally, it has been used in the study of enzyme inhibitors and the development of new drugs. It has also been used in the study of gene expression, signal transduction, and the regulation of gene transcription.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2F3NO2/c17-10-3-1-8(2-4-10)11-7-24-15(23)13(11)14-12(18)5-9(6-22-14)16(19,20)21/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVODFKMBPUVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2790769.png)
![(3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone](/img/structure/B2790772.png)
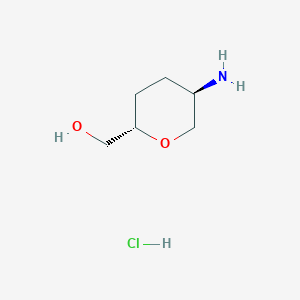
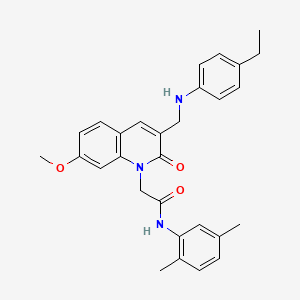
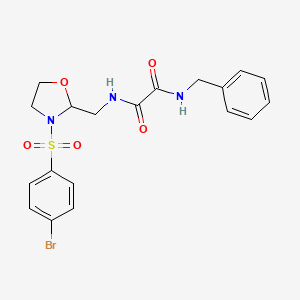
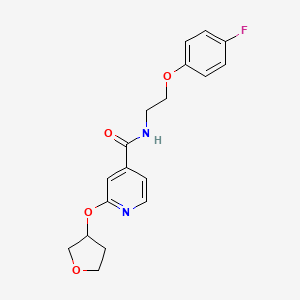



![4-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2790783.png)
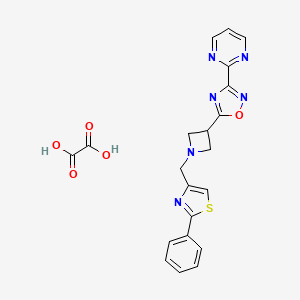
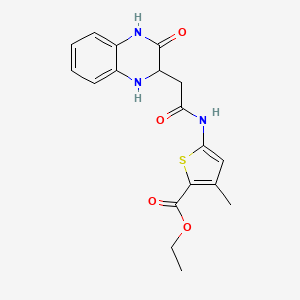
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2790789.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2790790.png)